![molecular formula C26H29ClN8O2 B12635366 2-Propenamide, N-[5-[(5-chloro-4-pyrazolo[1,5-a]pyridin-3-yl-2-pyrimidinyl)amino]-2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxyphenyl]-](/img/structure/B12635366.png)
2-Propenamide, N-[5-[(5-chloro-4-pyrazolo[1,5-a]pyridin-3-yl-2-pyrimidinyl)amino]-2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxyphenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenamide, N-[5-[(5-chloro-4-pyrazolo[1,5-a]pyridin-3-yl-2-pyrimidinyl)amino]-2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxyphenyl]- is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine ring, a pyrimidine ring, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-[5-[(5-chloro-4-pyrazolo[1,5-a]pyridin-3-yl-2-pyrimidinyl)amino]-2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxyphenyl]- typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[1,5-a]pyridine and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, amines, and methoxyphenyl derivatives. The reaction conditions often require controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization are common practices to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenamide, N-[5-[(5-chloro-4-pyrazolo[1,5-a]pyridin-3-yl-2-pyrimidinyl)amino]-2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxyphenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro and amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propenamide, N-[5-[(5-chloro-4-pyrazolo[1,5-a]pyridin-3-yl-2-pyrimidinyl)amino]-2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxyphenyl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Propenamide, N-[5-[(5-chloro-4-pyrazolo[1,5-a]pyridin-3-yl-2-pyrimidinyl)amino]-2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxyphenyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-Propenamide, N-[5-[(5-chloro-4-pyrazolo[1,5-a]pyridin-3-yl-2-pyrimidinyl)amino]-2-[[2-(dimethylamino)ethyl]methylamino]-4-ethoxyphenyl]-
- **2-Propenamide, N-[5-[(5-chloro-4-pyrazolo[1,5-a]pyridin-3-yl-2-pyrimidinyl)amino]-2-[[2-(dimethylamino)ethyl]methylamino]-4-hydroxyphenyl]-
Uniqueness
The uniqueness of 2-Propenamide, N-[5-[(5-chloro-4-pyrazolo[1,5-a]pyridin-3-yl-2-pyrimidinyl)amino]-2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxyphenyl]- lies in its specific structural features, such as the methoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C26H29ClN8O2 |
|---|---|
Molekulargewicht |
521.0 g/mol |
IUPAC-Name |
N-[5-[(5-chloro-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-yl)amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C26H29ClN8O2/c1-6-24(36)30-19-13-20(23(37-5)14-22(19)34(4)12-11-33(2)3)31-26-28-16-18(27)25(32-26)17-15-29-35-10-8-7-9-21(17)35/h6-10,13-16H,1,11-12H2,2-5H3,(H,30,36)(H,28,31,32) |
InChI-Schlüssel |
IEPKZTQXMCCRFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)C3=C4C=CC=CN4N=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



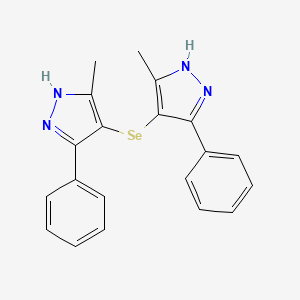
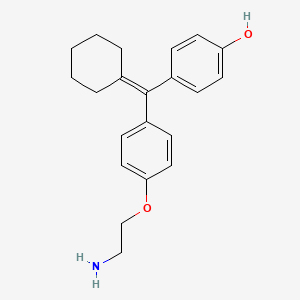

![2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene](/img/structure/B12635322.png)

![Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate](/img/structure/B12635339.png)
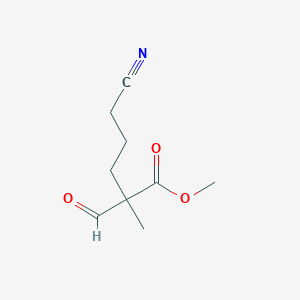
![(2S)-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-5-carbamimidamido-2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]pentanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B12635343.png)
![N-(3-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B12635349.png)
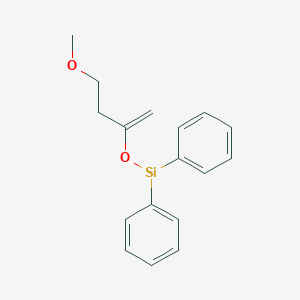
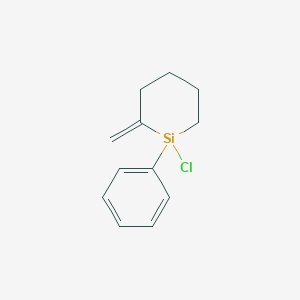
![5-(2-methyloctan-2-yl)-2-[(1S)-2,2,3,4,4-pentadeuterio-3-hydroxycyclohexyl]phenol](/img/structure/B12635360.png)
![5-bromo-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12635365.png)
